N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide
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Description
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C21H18N4O3 and its molecular weight is 374.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been shown to inhibitRaf kinases and serve as dual inhibitors of IGF-IR (insulin-like growth factor receptor) and EGFR (epidermal growth factor receptor) . These targets play crucial roles in cell signaling pathways, influencing cell growth and proliferation.
Mode of Action
For instance, they can prevent the activation of Raf kinases, IGF-IR, and EGFR, thereby inhibiting the downstream signaling pathways these targets are involved in .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its targets. Inhibition of Raf kinases, IGF-IR, and EGFR can disrupt several cellular signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway . These pathways are involved in regulating cell growth, proliferation, and survival.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in cell signaling, leading to altered cell growth and proliferation. For instance, inhibition of Raf kinases, IGF-IR, and EGFR could potentially slow down or stop the growth of certain types of cancer cells .
Properties
IUPAC Name |
N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-27-21-11-10-19-23-18(13-25(19)24-21)15-6-5-7-16(12-15)22-20(26)14-28-17-8-3-2-4-9-17/h2-13H,14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGFDOQEVQYYJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.